molecular formula C9H13NO2 B2613458 Methyl 2-cyano-3,4-dimethylpent-2-enoate CAS No. 6666-81-5

Methyl 2-cyano-3,4-dimethylpent-2-enoate

Cat. No.: B2613458
CAS No.: 6666-81-5
M. Wt: 167.208
InChI Key: WQJWKTYHFWZIML-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H13NO2. It is a specialty product often used in proteomics research . This compound is characterized by its cyano and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3,4-dimethylpent-2-enoate typically involves the reaction of 2-cyano-3,4-dimethylpent-2-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-3,4-dimethylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3,4-dimethylpent-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-methylbut-2-enoate
  • Methyl 2-cyano-3,4-dimethylbut-2-enoate
  • Methyl 2-cyano-3,4-dimethylhex-2-enoate

Uniqueness

Methyl 2-cyano-3,4-dimethylpent-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of both cyano and ester groups in a conjugated system enhances its versatility in synthetic applications .

Properties

IUPAC Name

methyl (E)-2-cyano-3,4-dimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)7(3)8(5-10)9(11)12-4/h6H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWKTYHFWZIML-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C(\C#N)/C(=O)OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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